2-Methyl-1-propyl-1H-indol-5-ylamine hydrochloride
Overview
Description
“2-Methyl-1-propyl-1H-indol-5-ylamine hydrochloride” is a chemical compound with the molecular formula C12H16N2•HCl and a molecular weight of 224.73 . It’s used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-Methyl-1-propyl-1H-indol-5-ylamine hydrochloride” is represented by the formula C12H16N2•HCl .Physical And Chemical Properties Analysis
The molecular weight of “2-Methyl-1-propyl-1H-indol-5-ylamine hydrochloride” is 224.73 .Scientific Research Applications
Heterocyclic Compound Synthesis
A key application of compounds related to 2-Methyl-1-propyl-1H-indol-5-ylamine hydrochloride is in the synthesis of heterocyclic compounds. These compounds exhibit antimicrobial activities against various bacterial organisms, including Gram-negative and Gram-positive bacteria, as well as yeast. This is exemplified by the work of Behbehani et al. (2011), who used similar indolyl compounds in the synthesis of triazoles, pyrazoles, and pyrazolo[1,5-a]pyrimidines with potent antimicrobial properties (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Crystallography and Molecular Structure Studies
Compounds closely related to 2-Methyl-1-propyl-1H-indol-5-ylamine hydrochloride are used in crystallography and molecular structure studies. Xiao-he Guo et al. (2006) synthesized a compound by cyclocondensation of a related indole with hydroxylamine hydrochloride, studying its molecular structure using crystallography (Guo, Qi, & Chang, 2006).
Inhibitor Development for GTPase and Other Enzymes
A significant application of similar compounds is in the development of inhibitors for enzymes like GTPase. Gordon et al. (2013) developed a focused library of 2-cyano-3-(1-(3-(dimethylamino)propyl)-2-methyl-1H-indol-3-yl)-N-octylacrylamides, which were effective in inhibiting dynamin GTPase (Gordon et al., 2013).
Synthesis of 3-Heteroarylindoles
Alkyl 3-dimethylamino-2-(1H-indol-3-yl)propenoates, structurally related to 2-Methyl-1-propyl-1H-indol-5-ylamine hydrochloride, are used in the synthesis of 3-heteroarylindoles, which have potential therapeutic applications. This synthesis involves reacting with α-heteroarylamines and other compounds to yield various indolylpyrimidones and indolylpyranones (Jakše, Svete, Stanovnik, & Golobič, 2004).
Antiviral and Antibacterial Activities
Related indole compounds have been synthesized and tested for antiviral and antibacterial activities. Ivachtchenko et al. (2015) synthesized 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids and derivatives, which showed significant activity against viruses like bovine viral diarrhea virus, hepatitis C virus, and influenza A virus (Ivachtchenko et al., 2015).
properties
IUPAC Name |
2-methyl-1-propylindol-5-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.ClH/c1-3-6-14-9(2)7-10-8-11(13)4-5-12(10)14;/h4-5,7-8H,3,6,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFGAVWGKURYPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC2=C1C=CC(=C2)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-propyl-1H-indol-5-ylamine hydrochloride | |
CAS RN |
1185297-83-9 | |
Record name | 1H-Indol-5-amine, 2-methyl-1-propyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185297-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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